4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthesis and Pharmacological Applications
Compounds structurally related to "4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine; hydrochloride" have been synthesized and evaluated for their pharmacological properties. For instance, a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates was synthesized and showed moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and osteoporosis treatment (G. S. Reddy et al., 2012).
Crystal Structure Analysis
The crystal structures of related compounds, such as various forms of paroxetine hydrochloride, have been analyzed to understand their molecular conformations and interactions. This information is crucial for drug design and development, as it helps in understanding how structural variations influence pharmacological activity (M. Yokota et al., 1999).
Molecular Structure and Interaction Studies
The study of 4-carboxypiperidinium chloride provided insights into the hydrogen bonding and molecular interactions within the crystal structure, which is essential for the design of compounds with desired solubility and stability characteristics (M. Szafran et al., 2007).
Selective Oxidation Processes
Research has been conducted on the selective oxidation of primary alcohols to aldehydes, mediated by oxoammonium salts. This process is significant for synthetic chemistry, offering a method for the efficient conversion of functional groups, which can be applied in the synthesis of various pharmacologically active compounds (J. Einhorn et al., 1996).
Antimalarial and Anticancer Agents
The synthesis and evaluation of aryl piperazine and pyrrolidine derivatives for their antiplasmodial activity highlight the potential of piperidine derivatives in developing new antimalarial agents. Additionally, the study of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases for cytotoxic and carbonic anhydrase enzyme inhibitory effects suggest applications in anticancer drug development (A. Mendoza et al., 2011).
Mechanism of Action
While the mechanism of action can vary depending on the specific piperidine derivative, many of these compounds have been found to have significant biological activity. For example, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NO3P.ClH/c1-11(2)16-18(15,17-12(3)4)10-7-13-5-8-14-9-6-13;/h11-14H,5-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMQODFLHLXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCC1CCNCC1)OC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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